molecular formula C10H15NS B3264322 [(2-Aminobutyl)sulfanyl]benzene CAS No. 3898-25-7

[(2-Aminobutyl)sulfanyl]benzene

Cat. No.: B3264322
CAS No.: 3898-25-7
M. Wt: 181.3 g/mol
InChI Key: YEELLYVNKHEHJV-UHFFFAOYSA-N
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Description

Contextualization within Thioether and Amine Chemistry Frameworks

The chemical behavior of [(2-Aminobutyl)sulfanyl]benzene is rooted in the distinct characteristics of its two primary functional groups: the amine and the thioether.

Amine Chemistry : Amines are organic derivatives of ammonia (B1221849) and are characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair makes them basic and nucleophilic. The primary amine group (-NH₂) in this compound can readily participate in a wide range of chemical reactions, including alkylation, acylation, and the formation of amides and imines. It also serves as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and intermolecular interactions.

Thioether Chemistry : Thioethers, or sulfides, are the sulfur analogs of ethers (C-S-C linkage). libretexts.org The sulfur atom in a thioether is less basic but generally more nucleophilic than the oxygen in an ether. libretexts.org This enhanced nucleophilicity allows thioethers to react with alkyl halides to form stable sulfonium (B1226848) salts. libretexts.org The sulfur atom can also be oxidized to form sulfoxides and sulfones, adding another layer of synthetic versatility. acs.org The presence of the thioether linkage in this compound introduces these unique reactive possibilities.

The combination of these two groups on a single benzene (B151609) scaffold creates a molecule with dual reactivity, where either the amine or the thioether can be targeted in a chemical transformation, often with high selectivity depending on the reaction conditions.

Strategic Importance in Organic Synthesis and Ligand Design Paradigms

The strategic value of this compound stems from its bifunctional nature, which makes it a significant component in both organic synthesis and the design of ligands for coordination chemistry.

Organic Synthesis : As a "versatile small molecule scaffold," this compound serves as a starting point for constructing more elaborate molecules. biosynth.com The amine can be used as a handle to introduce new functionalities or to build peptide-like structures, while the thioether can be involved in carbon-sulfur bond-forming reactions or be modified through oxidation. Benzene itself is a cornerstone for producing a vast array of chemicals, and its derivatives are crucial intermediates in manufacturing everything from plastics to pharmaceuticals. drpress.orgprimescholars.com The presence of two different reactive sites on the benzene ring allows for stepwise, controlled modifications, which is a key strategy in multi-step synthesis.

Ligand Design : The amine and thioether groups are both excellent coordinating agents for a variety of metal ions. The nitrogen of the amine and the sulfur of the thioether can act as Lewis bases, donating their lone pairs of electrons to a metal center to form a chelate complex. Such "pincer" or bidentate ligands are of great interest in catalysis and materials science. The specific geometry and electronic properties of the resulting metal complex are determined by the structure of the ligand. The design of novel ligands is central to developing new catalysts for asymmetric synthesis and other important chemical transformations. researchgate.net The hybridization of different functional groups, such as in benzene sulfonamide-piperazine hybrids, is a known strategy for developing compounds with specific biological or chemical activities. nih.gov

Historical Development and Emerging Research Trajectories

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in broad literature, its development can be seen as a logical progression within the fields of organic and medicinal chemistry. The study of monofunctional amines and thioethers is foundational. Over time, as synthetic methodologies became more sophisticated, the focus expanded to creating polyfunctional molecules that could serve more specialized roles.

The historical importance of related structures, like benzene sulfonamides, dates back to the early days of medicinal chemistry, where they were instrumental in the fight against bacterial infections. researchgate.net This highlights a long-standing interest in benzene derivatives carrying heteroatom-containing functional groups.

Emerging research trajectories for molecules like this compound are likely to be in areas where bifunctionality is a key advantage:

Asymmetric Catalysis : As a chiral molecule (due to the stereocenter at the second carbon of the butyl chain), it could be used to create chiral ligands for metal catalysts that can induce stereoselectivity in chemical reactions.

Materials Science : The ability to coordinate with metals and the presence of an aromatic ring make it a candidate for building metal-organic frameworks (MOFs) or functional polymers.

Drug Discovery : The amine and thioether moieties are common features in biologically active compounds. chemscene.comnih.gov This scaffold could be a starting point for developing new therapeutic agents. Research into novel benzene sulfonamide hybrids, for instance, continues to explore their potential as enzyme inhibitors. nih.gov

Overview of Research Methodologies and Key Theoretical Approaches

The investigation of this compound and related compounds employs a range of standard and advanced chemical research methodologies.

Synthesis and Characterization : The synthesis of such a compound would likely involve nucleophilic substitution reactions, for example, the reaction of a thiophenolate with a suitably protected 2-amino-1-halobutane. libretexts.org Efficient methods for creating related aminothiophenol derivatives have been developed, showcasing pathways to similar structures. researchgate.net After synthesis, characterization is performed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms, Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry to confirm the molecular weight.

Reaction Studies : Research would involve exploring the reactivity of the amine and thioether groups under various conditions to establish selective transformation protocols. This includes reactions common in organic synthesis, such as those used in the formation of amides, sulfonamides, or the alkylation of the sulfur atom. researchgate.netnih.gov

Theoretical and Computational Approaches : Computational chemistry provides deep insights into the molecule's properties. Quantum mechanical calculations can be used to determine the three-dimensional structure, electron distribution, and the energies of different conformations. These theoretical models can help predict the molecule's reactivity, spectroscopic properties, and how it will interact with other molecules, such as metal centers or biological targets. chemeo.com Docking studies, for example, are a common theoretical approach to predict the binding affinity of a ligand to a protein's active site. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEELLYVNKHEHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310858
Record name 1-(Phenylthio)-2-butanamine
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Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3898-25-7
Record name 1-(Phenylthio)-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3898-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylthio)-2-butanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Aminobutyl Sulfanyl Benzene and Its Structural Analogues

Regio- and Stereoselective Synthesis of the Aminobutyl-Sulfanyl Moiety

The creation of the aminobutyl-sulfanyl portion of the target molecule is a critical step that dictates the position of the amino and sulfanyl (B85325) groups and establishes the key stereocenter. Methodologies that provide high levels of regio- and stereocontrol are essential for producing enantiomerically pure and structurally defined products.

The thiol-ene reaction, or hydrothiolation of an alkene, is a powerful and atom-economical method for forming carbon-sulfur bonds. This reaction involves the addition of a thiol (R-SH) across a double bond. For the synthesis of the aminobutyl-sulfanyl moiety, this would typically involve the reaction of an aminobutene derivative with a sulfur source like thiophenol (for direct synthesis) or hydrogen sulfide (to form an aminothiol intermediate). The regioselectivity of the addition is paramount and can be controlled by the choice of mechanism: a free-radical or a base/nucleophile-catalyzed pathway. osti.gov

The free-radical mechanism, often initiated by photochemical or thermal means, proceeds via a thiyl radical intermediate. osti.gov This radical adds to the alkene at the less substituted carbon, leading to the formation of a carbon-centered radical which then abstracts a hydrogen atom from another thiol molecule. This process results in the anti-Markovnikov addition product, where the sulfur atom is attached to the terminal carbon of the double bond. osti.gov

Conversely, the base or nucleophile-catalyzed thiol-ene reaction is a Michael-type conjugate addition. osti.gov This pathway is effective for electron-deficient alkenes. A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the activated alkene. Subsequent protonation yields the Markovnikov or anti-Markovnikov adduct depending on the substrate. For non-activated aminobutenes, radical pathways are more common.

Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate radical thiol-ene reactions, offering excellent functional group tolerance. acs.org Catalysts such as Eosin Y can be used under green light to generate the required thiyl radicals, avoiding harsh UV radiation or high temperatures. acs.orgrsc.org

Table 1: Catalytic Variants of the Thiol-ene Reaction for C-S Bond Formation
Catalytic System/InitiatorMechanismKey FeaturesTypical Regioselectivity
AIBN (Azobisisobutyronitrile), HeatFree RadicalThermal initiation; requires elevated temperatures.Anti-Markovnikov
UV Light (254 nm)Free RadicalPhotochemical initiation; can be performed at low temperatures.Anti-Markovnikov
Eosin Y, Visible LightPhotoredox RadicalMild conditions, metal-free, good functional group tolerance. rsc.orgAnti-Markovnikov
Primary/Tertiary Amines, PhosphinesNucleophilic (Michael Addition)Effective for electron-deficient alkenes; base-catalyzed. osti.govDepends on substrate; typically conjugate addition.

Directed synthesis provides a powerful means to control regioselectivity by using a functional group within the molecule to guide a reaction to a specific site. One of the most effective strategies for synthesizing γ-aminothiols, such as the 2-aminobutyl-sulfanyl moiety, is through the nucleophilic ring-opening of aziridines.

Aziridines are three-membered nitrogen-containing heterocycles that are susceptible to ring-opening by nucleophiles due to their inherent ring strain. The reaction of a 2-substituted aziridine, such as 2-ethylaziridine, with a sulfur nucleophile like hydrogen sulfide (or its synthetic equivalents) proceeds with high regioselectivity. osti.govosti.gov The nucleophile preferentially attacks the less sterically hindered carbon atom (the terminal CH₂ group), leading to a single regioisomer of the aminothiol. This reaction is highly efficient for the construction of the desired aminobutyl scaffold. The amine within the aziridine ring effectively directs the formation of the C-S bond to the adjacent carbon.

Another directed strategy involves the conversion of readily available amino alcohols into aminothiols. For example, 2-aminobutan-1-ol can be synthesized from the reduction of the amino acid L-2-aminobutanoic acid. The primary alcohol can then be converted to a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by a sulfur nucleophile (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis) to yield the target 2-aminobutanethiol. In this multi-step process, the position of the amine and alcohol in the starting material dictates the final structure of the aminothiol.

Amine-directed functionalization involves using the amine group itself, or a derivative, to direct a C-H functionalization reaction at a specific position on the alkyl chain. While direct C-H sulfenylation of unactivated sp³ carbons remains a significant challenge, related strategies have been developed. researchgate.net

A prominent approach that leverages the amine's position is the intramolecular cyclization of aminonitriles with aminothiols. While this method builds peptides, the underlying principle of an amine directing a reaction is relevant. mdpi.com More applicable to the target structure is the use of radical relay strategies. For instance, an alcohol can be converted into an imidate, which, under photocatalytic conditions, forms an N-centered radical. This radical can then facilitate a regioselective 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at a specific position, which can then be trapped to form a new bond. nih.gov Adapting such a system for C-S bond formation could provide a pathway to the aminobutyl-sulfanyl moiety from a linear aminobutanol derivative, where the amine directs the functionalization to the desired carbon.

Table 2: Directed Strategies for Aminobutyl-Sulfanyl Moiety Synthesis
StrategyStarting MaterialKey Reagent(s)ProductKey Advantage
Aziridine Ring-Opening2-EthylaziridineH₂S or NaSH2-Aminobutane-1-thiolHigh regioselectivity and atom economy. osti.govosti.gov
Functional Group Interconversion2-Aminobutan-1-ol1. TsCl, Pyridine 2. NaSH or KSAc2-Aminobutane-1-thiolUtilizes readily available chiral pool starting materials.
Radical Relay (Hypothetical)Protected 4-aminobutan-1-olImidoyl chloride, photocatalyst, S-sourceProtected 3-aminobutylthiolPotential for direct C-H functionalization at remote positions. nih.gov

Aromatic Functionalization Techniques for Benzene (B151609) Ring Integration

Once the aminobutyl-sulfanyl moiety is prepared (often as the corresponding aminothiol or its protected form), it must be attached to the benzene ring. This C(aryl)-S bond can be formed through several powerful aromatic functionalization techniques.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions used to functionalize aromatic rings. rsc.orgnih.gov While EAS does not typically form a C-S bond directly with a thiol, it is crucial for preparing benzene precursors that are activated for subsequent C-S bond formation. In this strategy, a functional group is installed on the benzene ring first, which then acts as a leaving group or an activating group for a later substitution reaction.

Common EAS reactions include:

Halogenation: Benzene can be treated with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to produce bromobenzene or chlorobenzene. These halobenzenes are key substrates for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nitration: The reaction of benzene with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). A nitro group is a strong electron-withdrawing group that highly activates the ring toward Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to a leaving group. nih.gov

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃), a sulfonic acid group (-SO₃H) can be introduced onto the ring.

These derivatized precursors can then be used to attach the aminobutyl-sulfanyl moiety. For instance, a halogenated benzene can undergo an SNAr reaction if other activating groups are present.

Table 3: Common EAS Reactions for Benzene Precursor Synthesis
ReactionElectrophile SourceCatalystProductRole in Thioether Synthesis
BrominationBr₂FeBr₃BromobenzeneSubstrate for SNAr or cross-coupling.
NitrationHNO₃H₂SO₄NitrobenzeneActivates ring for subsequent SNAr. nih.gov
SulfonationSO₃H₂SO₄Benzenesulfonic acidCan act as a directing or blocking group.
Friedel-Crafts AcylationRCOClAlCl₃AcylbenzeneIntroduces an electron-withdrawing acyl group.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-S bonds directly on an aromatic ring. nih.gov Unlike an Sₙ2 reaction, the SNAr mechanism does not involve a backside attack. Instead, it proceeds via a two-step addition-elimination mechanism. researchgate.net For this reaction to occur, two key conditions must be met:

The benzene ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or acyl group.

There must be a good leaving group, typically a halide (F, Cl, Br, I), attached to the ring.

The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. researchgate.net

In the context of synthesizing [(2-Aminobutyl)sulfanyl]benzene, a pre-formed 2-aminobutanethiolate (generated in situ by treating the thiol with a base like K₂CO₃ or t-BuOK) acts as the nucleophile. nih.gov This thiolate attacks an activated aryl halide, such as 1-fluoro-4-nitrobenzene, at the carbon bearing the leaving group. This addition step disrupts the aromaticity and forms the resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product. Recent studies have developed mild conditions for SNAr reactions, allowing them to proceed at room temperature or slightly elevated temperatures, which is beneficial for sensitive substrates containing amine functionalities.

Table 4: Examples of SNAr Reactions for Aryl Thioether Synthesis
Aromatic SubstrateNucleophileBase/SolventConditionsYieldReference
1-Fluoro-4-nitrobenzeneThiophenolK₂CO₃ / DMAcRoom Temp, 2 h98%
1-Chloro-2,4-dinitrobenzeneDodecanethiolt-BuOK / DMF0 °C, 5 min96% nih.gov
2-ChloroquinolineDodecanethiolt-BuOK / DMF0 °C, 10 min95% nih.gov
4-FluorobenzonitrileThiophenolK₂CO₃ / DMAc60 °C, 1 h96%

Cross-Coupling Methodologies for C-C, C-N, and C-S Bond Formation (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds through transition-metal-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis. These methodologies are pivotal for assembling the core structure of this compound, which features both a C-S and a C-N bond.

Buchwald-Hartwig C-S Coupling: The palladium-catalyzed Buchwald-Hartwig coupling is a powerful method for forming the aryl thioether linkage. This reaction typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. Over the years, significant advancements have been made in catalyst systems to broaden the substrate scope and improve reaction efficiency. For instance, the use of specialized phosphine ligands has enabled these reactions to proceed under milder conditions. nih.gov Early developments by the Buchwald group utilized Pd(OAc)₂ with ferrocene-based ligands for the cross-coupling of thiols and aryl halides. nih.gov Similarly, the Hartwig group developed catalyst systems for coupling aryl halides and triflates with thiols. nih.gov Mechanochemical methods, such as ball-milling, have also been developed for an operationally simple, solvent-free C-S coupling process that does not require an inert atmosphere. ucl.ac.uk

Suzuki-Miyaura C-C Coupling: While not directly forming the target molecule in one step, the Suzuki-Miyaura reaction is invaluable for creating structural analogues by modifying the aromatic ring. This reaction forges a C-C bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. icmpp.roacs.org It is widely used to introduce various substituents onto the benzene ring, allowing for the synthesis of a diverse library of analogues. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. icmpp.ro

Buchwald-Hartwig C-N Amination: The Buchwald-Hartwig amination is the premier method for forming C-N bonds, essential for introducing the amine functionality in the target molecule or its precursors. organic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or pseudohalide with a primary or secondary amine. organic-chemistry.orgsnnu.edu.cn Recent advancements have led to the development of highly active catalysts that can aminate even challenging substrates like aryl chlorides. organic-chemistry.org

A novel approach that merges the reactivity of Suzuki-Miyaura and Buchwald-Hartwig couplings is the "aminative Suzuki-Miyaura coupling". snnu.edu.cnnih.gov This three-component reaction incorporates a formal nitrene insertion into the Suzuki-Miyaura pathway, transforming C-C linked biaryl products into C-N-C linked diaryl amines, thereby connecting the two catalytic manifolds to the same starting materials. snnu.edu.cnnih.govdomainex.co.uk

Coupling ReactionCatalyst/Ligand SystemBond FormedTypical SubstratesKey Advantages
Buchwald-Hartwig C-S CouplingPd(OAc)₂ / Ferrocene-based phosphinesC-SAryl halides/triflates + ThiolsHigh efficiency for aryl thioether synthesis. nih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂ / Phosphine ligandsC-CAryl halides + Arylboronic acidsExcellent functional group tolerance, mild conditions. icmpp.ronih.gov
Buchwald-Hartwig C-N AminationPd catalysts with bulky phosphine ligands (e.g., XPhos)C-NAryl halides + AminesBroad scope for primary and secondary amines. organic-chemistry.org
Aminative Suzuki-Miyaura CouplingPd with bulky ancillary phosphine ligandC-N-CAryl halides + Boronic acids + Amination reagentUnites Suzuki and Buchwald-Hartwig pathways. snnu.edu.cnnih.gov

Multi-Step Convergent and Divergent Synthetic Routes

Chiral Pool and Asymmetric Synthesis Approaches (if specific enantiomers are targeted)

Many biologically active molecules are chiral, and their activity often resides in a single enantiomer. Therefore, methods for asymmetric synthesis are crucial.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inankara.edu.tr For the synthesis of a specific enantiomer of this compound, a suitable starting material from the chiral pool would be a natural amino acid, such as L-alanine or L-α-aminobutyric acid. semanticscholar.orgresearchgate.net The synthesis would involve protecting the amino and carboxyl groups, followed by functional group interconversions to elaborate the side chain, and finally coupling with thiophenol. The key advantage is that the stereocenter from the natural starting material is retained throughout the synthesis, ensuring the enantiopurity of the final product. ankara.edu.tr

Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction involving a prochiral substrate. uvic.ca For the synthesis of the target compound, a key step would be the asymmetric reduction of a suitable imine precursor to generate the chiral amine. Transition metal catalysts bearing chiral ligands are commonly employed for this purpose. acs.org Another powerful tool is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. uvic.ca The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu

Chemoenzymatic Synthesis for Enhanced Selectivity

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high levels of selectivity under mild conditions. Enzymes are highly chemo-, regio-, and enantioselective catalysts. acs.orgnih.govresearchgate.net

For the synthesis of chiral thioethers and amines, several enzyme classes have been employed. nih.gov Ene-reductases (EREDs) have recently been applied to the asymmetric synthesis of chiral thioethers. acs.orgnih.gov This biocatalytic approach can provide access to either enantiomer of the product with high enantiomeric excess (ee), depending on the specific enzyme chosen. nih.gov Another strategy could involve the lipase-catalyzed kinetic resolution of a racemic intermediate, such as a racemic alcohol precursor to the amine, or the enzymatic resolution of the final racemic amine itself. A two-step chemo-enzymatic method has been proposed for the synthesis of derivatives of propenylbenzenes, involving a lipase-catalyzed epoxidation followed by microbial oxidation. nih.gov Such strategies pave the way for new, highly selective routes to thioether-containing compounds. acs.org

Sustainable Synthesis Principles and Process Intensification

Solvent-Free and Flow Chemistry Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. This includes minimizing waste, reducing energy consumption, and using safer solvents.

Solvent-Free Protocols: Performing reactions without a solvent, or "neat," is a key principle of green chemistry. nih.gov Mechanochemistry, specifically ball-milling, has emerged as a viable technique for conducting cross-coupling reactions under solvent-free conditions. A robust Pd-catalyzed C-S cross-coupling process has been developed using ball-milling, which is operationally simple and avoids the need for dry solvents or inert atmospheres. ucl.ac.uk

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. nih.govthieme-connect.deacs.org Reagents are pumped through a network of tubes and reactors where the reaction occurs. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise control over reaction parameters like temperature and residence time. nih.govresearchgate.net Flow chemistry is particularly well-suited for cross-coupling reactions, which are central to the synthesis of this compound. acs.org Protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions have been successfully translated to continuous flow systems, often resulting in significantly reduced reaction times compared to batch processes. acs.org

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area, potential for hotspots.Excellent due to high surface-area-to-volume ratio. nih.gov
Safety Handling large volumes of hazardous reagents can be risky.Small reaction volumes at any given time enhance safety. thieme-connect.de
Scalability Often requires re-optimization of conditions ("sizing-up").Scalable by running the system for longer or using parallel reactors ("numbering-up"). researchgate.net
Reaction Time Can be lengthy, often several hours. acs.orgOften significantly reduced, from hours to minutes. acs.org
Mixing Can be inefficient, leading to local concentration gradients.Rapid and efficient mixing, especially in microreactors. acs.org

Catalytic Systems for Atom Economy and Efficiency

Modern approaches focus on transition metal catalysis, organocatalysis, and biocatalysis to construct the aryl-sulfur bond in molecules like this compound with high efficiency. These methods offer improvements over traditional techniques, which can be inefficient, require harsh conditions, and have limited functional group tolerance. nih.gov

Transition Metal-Catalyzed C-S Bond Formation

Transition metals, particularly palladium, nickel, and copper, are extensively used to catalyze the formation of C-S bonds. These methods have become practical and efficient for creating aryl sulfides. nih.gov

Palladium Catalysis: Palladium-catalyzed thiation of aryl halides was first reported in 1978 and has since been refined. nih.gov Modern systems often use palladium complexes with bulky phosphine or N-heterocyclic carbene (NHC) ligands, which can improve reaction efficiency. nih.govnanomaterchem.com For instance, the complex [PdCl₂(PhCN)₂] has been shown to be an effective catalyst for C-S bond formation, achieving high yields under optimized conditions. nanomaterchem.com The development of such catalysts allows for greener and more economical routes for producing valuable sulfur-containing compounds. nanomaterchem.com

Nickel Catalysis: Nickel-based catalysts offer a more cost-effective alternative to palladium. Nickel(II) complexes with bidentate phosphine ligands can facilitate aryl sulfide formation, although sometimes requiring high temperatures. nih.gov More recent developments include nickel catalysts that can activate and cleave disulfide bonds for subsequent C-S bond formation. nih.gov Nickel has also been shown to be effective in the thiolation of aryl nitriles, involving both C-C bond activation and C-S bond formation. researchgate.net

Copper Catalysis: Copper catalysts are particularly attractive due to their low cost and low toxicity. Copper(I) iodide (CuI) has been used to catalyze the coupling of aryl iodides with elemental sulfur (S₈), an inexpensive and odorless sulfur source, to produce aryl thiols in good to excellent yields. acs.org This method avoids the use of foul-smelling thiols. nanomaterchem.com Furthermore, heterogeneous copper ferrite (CuFe₂O₄) nanocatalysts have been developed for the synthesis of sulfides from aryl halides and elemental sulfur. nanomaterchem.com These magnetic nanocatalysts are easily separable and can be reused multiple times without significant loss of activity, enhancing the sustainability of the process. nanomaterchem.com

Catalyst SystemAryl SubstrateSulfur SourceBase/SolventConditionsYieldReference
[PdCl₂(PhCN)₂] (2 mol%)Aryl HalidesDiaryl SulfidesK₂CO₃ / DMF110 °CHigh nanomaterchem.com
Ni(II) with bidentate phosphineAryl HalidesThiols-High TempGood-Excellent nih.gov
CuIAryl IodidesElemental Sulfur (S₈)K₂CO₃90 °CGood-Excellent acs.org
CuFe₂O₄ NanocatalystAryl HalidesElemental Sulfur (S₈)Na₂CO₃ / PEG40040 °CHigh nanomaterchem.com

Organocatalytic and Biocatalytic Approaches

To circumvent the use of metals, organocatalytic methods for C-S bond formation have emerged as a powerful strategy. These reactions utilize small organic molecules to catalyze the transformation. For the synthesis of chiral molecules like this compound, asymmetric organocatalysis is particularly relevant. For example, chiral amines and their derivatives have been used to catalyze the asymmetric desymmetrization of meso-aziridines with thiols, providing access to vicinal aminothiols with enantioselectivity. acs.org Sulfa-Michael additions, catalyzed by organocatalysts, represent another important method for forming C-S bonds in an atom-economical manner. acs.org

Biocatalysis offers an exceptionally green and efficient route. Enzymes operate under mild conditions and exhibit high selectivity. For instance, the enzyme tyrosinase can catalyze the direct coupling of tyrosine residues with cysteine sulfhydryl groups to form a C-S bond. nih.gov While this specific reaction is for protein modification, it demonstrates the potential of enzymatic catalysis for creating specific C-S linkages, which could be harnessed for the synthesis of small molecules in the future. nih.gov

Multicomponent Reactions (MCRs) for Enhanced Efficiency

Computational and Theoretical Investigations of 2 Aminobutyl Sulfanyl Benzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within [(2-Aminobutyl)sulfanyl]benzene dictate its fundamental chemical and physical properties. Theoretical calculations allow for a detailed examination of its molecular orbitals, charge distribution, and electrostatic potential.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the geometric and electronic properties of molecules. While specific DFT studies on this compound are not prevalent in the literature, the properties can be inferred from studies on analogous structures, such as thioanisole (B89551) (phenylsulfanylmethane) and aminobutane.

DFT calculations typically optimize the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. The presence of the flexible butyl chain and the C-S bond suggests multiple possible low-energy conformers.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The sulfanyl (B85325) group attached to the benzene (B151609) ring is expected to raise the energy of the HOMO through the interaction of sulfur's lone pairs with the ring's π-system, while the amino group on the butyl chain introduces a localized region of high electron density. dntb.gov.uaresearchgate.net

Table 1: Predicted Electronic Properties from DFT (Illustrative)
PropertyPredicted Value/ObservationSignificance
HOMO EnergyRelatively highIndicates susceptibility to electrophilic attack; region likely localized on the electron-rich phenyl and sulfur moieties.
LUMO EnergyRelatively lowIndicates ability to accept electrons; region likely distributed over the aromatic ring.
HOMO-LUMO Gap (ΔE)ModerateSuggests moderate chemical reactivity and kinetic stability. researchgate.net
Dipole MomentNon-zeroArises from the electronegativity differences between C, N, and S, and the molecule's asymmetric nature.

Ab initio calculations, which are based on first principles without reliance on empirical data, offer a higher level of theory for examining electronic structure. rsc.org These methods can provide a detailed picture of the molecular orbitals (MOs) and the distribution of electron density.

For this compound, the molecular orbitals would be a combination of the π-orbitals of the benzene ring and the σ-orbitals of the alkyl chain, with significant contributions from the sulfur p-orbitals. libretexts.orgmasterorganicchemistry.com The HOMO is expected to have significant π-character, with electron density contributed by the sulfur lone pair, making the aromatic ring electron-rich. The LUMO would likely be a π* orbital of the benzene ring.

The electron density distribution, a fundamental property, reveals the molecule's shape and charge localization. researchgate.net In this compound, high electron density would be found around the most electronegative atoms, namely the nitrogen of the amino group and the sulfur atom. The benzene ring itself represents a region of delocalized π-electron density. stackexchange.com Ab initio methods like Møller-Plesset perturbation theory (MP2) can accurately model these distributions. nih.gov

In this compound, the MEP would show distinct regions:

Negative Potential (Red/Yellow): Expected around the nitrogen atom due to its lone pair of electrons, making it a site for hydrogen bond donation or protonation. A region of negative potential is also expected above and below the plane of the benzene ring, characteristic of its π-electron cloud. researchgate.netresearchgate.net

Positive Potential (Blue): Expected around the hydrogen atoms of the amino group (N-H), making them hydrogen bond donors. The hydrogen atoms on the carbon chain and the benzene ring will also exhibit positive potential.

The sulfanyl group acts as a weak electron-donating group, increasing the negative electrostatic potential of the aromatic ring. The charge distribution can be quantified using population analysis methods (e.g., Mulliken or Natural Bond Orbital analysis), which assign partial charges to each atom. icm.edu.pl These analyses would confirm the electronegative character of the nitrogen and sulfur atoms.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 2-aminobutyl and sulfanyl groups allows the molecule to adopt various three-dimensional shapes or conformations. Understanding these conformations and their dynamics is key to describing the molecule's behavior.

This compound possesses several rotatable single bonds: C(aryl)-S, S-C(alkyl), C-C, and C-N. Rotation around these bonds leads to different conformers with varying energies. Conformational analysis aims to identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers between them.

Rotation around C(aryl)-S: This determines the orientation of the butyl chain relative to the benzene ring.

Rotation around S-C(alkyl) and C-C bonds: This governs the shape of the butyl chain (e.g., gauche vs. anti conformations).

Theoretical models can systematically rotate these bonds and calculate the corresponding energy to map out the potential energy landscape. The preferred conformations will be those that minimize steric hindrance and optimize favorable intramolecular interactions, such as weak hydrogen bonds between the amino group and the sulfur atom or the π-cloud of the ring.

Table 2: Key Rotatable Bonds and Potential Conformations
Rotatable BondDescription of RotationFactors Influencing Stability
C(aryl)-SOrientation of the entire (2-aminobutyl)sulfanyl group relative to the phenyl ring plane.Steric hindrance, interaction of sulfur lone pairs with the π-system.
S-C(2)Rotation of the aminobutyl group around the sulfur-carbon bond.Steric clash between the phenyl ring and the butyl chain.
C(2)-C(3)Gauche and anti conformations of the butyl chain.Torsional strain, steric interactions between substituents.
C(2)-NOrientation of the amino group.Potential for intramolecular H-bonding, steric effects.

Molecular Dynamics (MD) simulations can model the behavior of multiple this compound molecules over time, providing insights into their aggregation and intermolecular interactions in a condensed phase. nih.gov The primary interactions governing this behavior are:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. This can lead to the formation of intermolecular N-H···N or N-H···S bonds, creating dimers or larger aggregates.

π-π Stacking: The benzene rings can interact through π-π stacking. Ab initio studies on the benzene dimer show that the most stable configurations are parallel-displaced and T-shaped, where the edge of one ring points towards the face of another. nih.govresearchgate.net These interactions are crucial for the packing of aromatic molecules in liquids and solids.

MD simulations, using force fields optimized for organic molecules, can predict structural arrangements like radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. nih.govresearchgate.net These simulations would likely show a complex interplay between hydrogen bonding networks and π-π stacking, defining the microscopic structure of the substance.

Solvation Effects on Molecular Structure and Dynamics

The immediate environment of a molecule, the solvent, can significantly influence its conformational preferences, molecular dynamics, and ultimately its reactivity. Computational chemistry offers powerful tools to simulate and understand these complex interactions. While specific studies on this compound are not prevalent in the literature, the principles of solvation can be understood by examining studies on analogous molecules.

Computational methods such as the Solvation Model on Density (SMD) are employed to calculate the solvation free energy and to understand how different solvents impact molecular properties. nu.edu.kz For a molecule like this compound, the polarity of the solvent is expected to play a critical role. In polar solvents, such as water or dimethyl sulfoxide (B87167), the amino group will likely be protonated, leading to strong solute-solvent interactions through hydrogen bonding. These interactions can stabilize specific conformations of the butyl chain and influence the orientation of the phenyl group.

Conversely, in non-polar solvents like chloroform (B151607) or carbon tetrachloride, the non-protonated, neutral form of the amine would be more prevalent. The solvation energy in such environments is generally lower. nu.edu.kz The dynamic behavior of the molecule, including the rotation of the phenyl and butyl groups, would also be affected by the viscosity and polarity of the solvent.

A computational study on a different molecule, betulin, demonstrated that properties like dipole moment, polarizability, and various reactivity descriptors change significantly with the solvent environment. nu.edu.kz It is reasonable to infer that this compound would exhibit similar solvent-dependent behavior. For instance, the dipole moment would likely increase in more polar solvents due to charge separation and specific interactions.

The following table, based on general principles and data from analogous systems, illustrates the hypothetical effect of different solvents on key molecular properties of this compound.

SolventDielectric Constant (ε)Expected Solvation Free Energy (kcal/mol)Predicted Predominant Form
Water78.4High (Favorable)Protonated Amine
Dimethyl Sulfoxide46.7High (Favorable)Protonated Amine
Acetonitrile37.5ModerateMixed/Protonated Amine
n-Octanol10.3LowNeutral Amine
Chloroform4.8LowNeutral Amine
Carbon Tetrachloride2.2Very Low (Unfavorable)Neutral Amine

This table is illustrative and based on general chemical principles, as direct experimental or computational data for this compound is not available.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the pathways through which a molecule reacts is fundamental to controlling chemical transformations. Computational chemistry provides the tools to map out reaction mechanisms, identify intermediates, and calculate the energy barriers associated with these processes.

Transition State Characterization for Key Transformations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing these states is a cornerstone of mechanistic studies. For this compound, several types of reactions can be envisaged, including reactions at the amino group, the sulfur atom, and the benzene ring.

For instance, the amino group can act as a nucleophile. Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway of, for example, the acylation of the amino group. These calculations would involve locating the transition state structure for the nucleophilic attack of the nitrogen atom on the carbonyl carbon of an acylating agent. The geometry of this transition state would reveal the bond-forming and bond-breaking distances, and its energy would determine the activation energy of the reaction.

A study on the reaction between aminonitriles and aminothiols, which contains similar functional groups, utilized DFT calculations to compare the stability of different cyclic and linear products, providing insight into the reaction mechanism. mdpi.com Similarly, for a reaction involving the sulfur atom, such as its oxidation to a sulfoxide or sulfone, transition state calculations would be crucial to understand the mechanism and regioselectivity.

General computational tutorials explain that finding a transition state involves searching for a first-order saddle point on the potential energy surface, a point which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

Prediction of Reactivity Patterns and Selectivity

Computational models can predict how a molecule will react and where on the molecule the reaction is most likely to occur. For this compound, the presence of multiple reactive sites—the amino group, the sulfur atom, and the aromatic ring—makes predicting selectivity a key challenge.

The electronic properties of the molecule, which can be calculated using quantum chemistry methods, govern its reactivity. The amino group is a nucleophilic center and also a site for protonation. The sulfur atom, with its lone pairs of electrons, is also nucleophilic and can be oxidized. The benzene ring can undergo electrophilic aromatic substitution.

The directing effects of the -(S)-CH(CH3)CH2NH2 substituent on the benzene ring are of particular interest. The sulfur atom can donate electron density to the ring through resonance, making it an ortho-, para-directing group for electrophilic aromatic substitution. Computational calculations of the electron density distribution (e.g., through mapping the molecular electrostatic potential) can visualize the regions of the molecule that are electron-rich and thus susceptible to electrophilic attack.

Recent advances in computational chemistry have led to the development of models that can predict the site selectivity of reactions with high accuracy. mdpi.com For this compound, such models could predict the most likely position of, for example, nitration or halogenation on the benzene ring.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built on the principle that the reactivity of a chemical is determined by its molecular structure.

While no specific QSRR models for this compound are documented, the methodology can be described based on studies of other classes of compounds. For a series of derivatives of this compound (e.g., with different substituents on the benzene ring), a QSRR model could be developed to predict their reaction rates for a specific transformation.

The process would involve:

Synthesizing a library of related compounds: A series of this compound analogs would be prepared.

Measuring their reactivity: The reaction rates for a specific chemical transformation (e.g., nucleophilic substitution, oxidation) would be experimentally determined for each compound.

Calculating molecular descriptors: A wide range of numerical descriptors that encode information about the molecular structure (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound using computational software.

Developing the QSRR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that relates the molecular descriptors to the observed reactivity.

A study on the retention behavior of aminopyridines in chromatography successfully used QSRR to model how changes in molecular structure affect their interaction with the stationary phase. researchgate.net This demonstrates the power of QSRR to correlate structure with a specific chemical property, a principle that is directly applicable to reactivity.

The following table provides examples of molecular descriptors that would be relevant for building a QSRR model for this compound derivatives.

Descriptor ClassExample DescriptorsPotential Influence on Reactivity
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, partial charges on atomsGovern nucleophilicity, electrophilicity, and sites of reaction.
Steric Molecular volume, surface area, specific conformational descriptorsInfluence the accessibility of reactive sites to other molecules.
Hydrophobic LogP (octanol-water partition coefficient)Affects solubility and partitioning into different reaction media.
Topological Connectivity indices, shape indicesDescribe the overall size, shape, and branching of the molecule.

By developing and validating such QSRR models, the reactivity of new, unsynthesized derivatives of this compound could be predicted, accelerating the discovery of compounds with desired chemical properties.

Reactivity and Transformational Chemistry of 2 Aminobutyl Sulfanyl Benzene

Reactions Involving the Amine Functionality

The primary amine group is a versatile functional handle, susceptible to reactions with a wide array of electrophiles.

The nitrogen atom of the aminobutyl group can be readily alkylated or acylated. N-alkylation can be achieved through various methods, including reactions with alkyl halides or reductive amination. A modern and sustainable approach involves the use of alcohols as alkylating agents, facilitated by transition-metal catalysts in a process known as the hydrogen auto-transfer (or borrowing hydrogen) reaction. rsc.orgrsc.org Catalytic systems based on ruthenium, cobalt, and palladium have proven effective for the N-alkylation of a broad range of amines with primary or secondary alcohols. rsc.orgrsc.orgnih.gov

N-acylation, the reaction with acyl chlorides or anhydrides, is a fundamental transformation of primary amines that proceeds readily to form the corresponding amides. This reaction is typically high-yielding and serves as a common method for protecting the amine group or for building more complex molecular architectures.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent 1 (Amine) Reagent 2 (Electrophile) Typical Catalyst/Conditions Product Type
N-Alkylation R-NH₂ R'-OH (Alcohol) Co(II) or Pd(II) complex, heat R-NH-R' (Secondary Amine)

| N-Acylation | R-NH₂ | R'-COCl (Acyl Chloride) | Base (e.g., Pyridine), 0°C to RT | R-NH-COR' (Amide) |

Primary amines, such as the one present in [(2-Aminobutyl)sulfanyl]benzene, react with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The reaction is reversible and is often carried out with the removal of water to drive the equilibrium toward the imine product. Structurally, Schiff bases are characterized by the azomethine (-C=N-) group. nih.govresearchgate.net While many Schiff base syntheses proceed simply by mixing the reactants in a suitable solvent like ethanol, weakly nucleophilic amines may require acid catalysis to facilitate the reaction. researchgate.net

The bifunctional nature of this compound and its derivatives makes it a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Following an initial reaction at the amine, such as N-alkylation or N-acylation, the molecule can be primed for subsequent intramolecular cyclization. For example, N-alkylation of a related 2-azidobenzenesulfonamide (B1252160) with an alkenyl halide led to an intermediate that could undergo intramolecular aminohydroxylation to form a prolinol derivative, a precursor to a pyrrolobenzothiadiazepine ring system. nih.gov Radical cyclizations are another powerful tool; reactions of N-sulfonylindoles and ene-sulfonamides, for instance, can proceed through transient imine intermediates to form various spiro-heterocycles. beilstein-journals.org

Transformations at the Sulfanyl (B85325) (Thioether) Moiety

The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to higher oxidation states.

The thioether group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. masterorganicchemistry.com This transformation is a key reaction in organic synthesis, as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates. rsc.orgnih.gov

The oxidation from thioether to sulfoxide is typically achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgreddit.com Further oxidation of the sulfoxide with a second equivalent of the oxidant yields the corresponding sulfone. masterorganicchemistry.com Controlling the reaction to stop at the sulfoxide stage can be achieved by careful control of stoichiometry and reaction conditions. organic-chemistry.org Electrochemical methods have also been developed as a green and highly selective alternative, where the degree of oxidation (to sulfoxide or sulfone) can be controlled simply by adjusting the applied voltage. rsc.org

Table 2: Oxidation Products of Thioethers

Starting Material Oxidizing Agent (Equivalents) Product Oxidation State of Sulfur
Thioether (Sulfide) m-CPBA (1 eq.) Sulfoxide +0
Thioether (Sulfide) H₂O₂ (≥2 eq.) Sulfone +2

| Sulfoxide | m-CPBA (1 eq.) | Sulfone | +2 |

The sulfur atom of a thioether is nucleophilic and can react with electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a tertiary sulfonium (B1226848) salt. masterorganicchemistry.comorganic-chemistry.org This process, known as S-alkylation, converts the neutral thioether into a positively charged ionic species. rsc.org Sulfonium salts are valuable synthetic intermediates themselves, often used as alkylating agents for a variety of nucleophiles. researchgate.net The formation of S-alkyl thiophenium salts from thiophenes and iodoalkanes, for example, highlights this general reactivity pattern. rsc.org

Rearrangement Processes and Isomerization PathwaysAryl thioethers can undergo various rearrangement reactions. However, there is no information in the scientific literature regarding any specific rearrangement or isomerization pathways for this compound.

Due to the strict requirement to focus solely on this compound and the absence of specific research findings, it is not possible to generate the requested scientifically accurate article with detailed data tables and research findings. Any attempt to do so would involve extrapolation from related but distinct compounds, which would violate the principle of scientific accuracy and the specific constraints of the request.

Should research on this compound become publicly available in the future, a detailed article on its reactivity and transformational chemistry could be composed.

Coordination Chemistry and Ligand Properties of 2 Aminobutyl Sulfanyl Benzene

Chelation Behavior with Metal Centers

The chelation of [(2-Aminobutyl)sulfanyl]benzene to a metal center involves the formation of one or more coordinate bonds. The specific manner in which it binds is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

This compound can exhibit different coordination modes:

Monodentate Coordination: In this mode, the ligand binds to a metal center through only one of its donor atoms, either the nitrogen of the amine group or the sulfur of the thioether group. purdue.edu This can occur when the metal ion has a strong preference for one type of donor atom over the other, or when steric hindrance prevents the formation of a chelate ring. For instance, a hard metal ion might preferentially bind to the harder nitrogen donor, leaving the softer sulfur atom uncoordinated.

Bidentate Coordination: The most common coordination mode for this ligand involves the simultaneous binding of both the nitrogen and sulfur atoms to the same metal center, forming a stable five-membered chelate ring. pvpcollegepatoda.orgresearchgate.net This bidentate chelation is entropically favored over monodentate coordination. The flexibility of the butyl chain allows the ligand to adopt a conformation that facilitates the formation of this chelate ring.

Polydentate (Bridging) Coordination: In some instances, this compound can act as a bridging ligand, where its donor atoms coordinate to two different metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. For example, the nitrogen atom could coordinate to one metal ion while the sulfur atom coordinates to another, linking the metal centers together.

The preferred coordination mode is a delicate balance of electronic and steric factors.

The Hard-Soft Acid-Base (HSAB) principle is a crucial concept for understanding the formation and stability of metal complexes with this compound. wikipedia.orgadichemistry.com This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". wikipedia.orglibretexts.org

Hard acids are typically small, highly charged metal ions that are not easily polarized (e.g., Fe³⁺, Co³⁺, Cr³⁺). youtube.com

Soft acids are larger, have a lower charge, and are more polarizable (e.g., Pd²⁺, Pt²⁺, Cu⁺, Au⁺). youtube.com

Hard bases contain small, highly electronegative donor atoms and are weakly polarizable (e.g., the nitrogen atom in the amine group of our ligand). youtube.com

Soft bases have larger, less electronegative donor atoms and are more polarizable (e.g., the sulfur atom in the thioether group). youtube.com

The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orglibretexts.orglibretexts.org In this compound, the presence of both a hard nitrogen donor and a soft sulfur donor makes it an interesting case study for HSAB interactions.

The interaction with different metal ions can be predicted as follows:

Hard Metal Ions (e.g., Fe³⁺, Cr³⁺): These metals will have a stronger affinity for the hard nitrogen donor of the amine group. The interaction with the softer sulfur atom will be weaker. This could potentially favor monodentate coordination through the nitrogen atom or lead to a more ionic bond character in the metal-nitrogen bond. adichemistry.com

Soft Metal Ions (e.g., Pd²⁺, Pt²⁺): These metals will form strong covalent bonds with the soft sulfur donor of the thioether group. adichemistry.com The interaction with the nitrogen atom will still be significant, leading to stable bidentate chelation.

Borderline Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺): These metals have intermediate properties and can effectively coordinate with both nitrogen and sulfur donors, readily forming stable bidentate complexes. wikipedia.org

The HSAB principle provides a qualitative framework for predicting the relative stabilities of the coordinate bonds and the preferred coordination sites of the ligand.

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netmiami.edu The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

This compound forms complexes with a wide range of transition metals. The geometry and electronic properties of these complexes are influenced by the d-electron configuration of the metal ion and the nature of the ligand.

MetalTypical Oxidation StateExpected GeometryComments
Palladium (Pd) +2Square PlanarAs a soft acid, Pd(II) forms very stable square planar complexes with the soft sulfur donor and the nitrogen donor of the ligand. researchgate.net These complexes are often diamagnetic.
Platinum (Pt) +2Square PlanarSimilar to palladium, Pt(II) is a soft acid and forms stable, square planar complexes. miami.edu These complexes are also typically diamagnetic and kinetically inert.
Ruthenium (Ru) +2, +3OctahedralRuthenium can exist in multiple oxidation states and typically forms octahedral complexes. The ligand can act as a bidentate donor, occupying two coordination sites.
Copper (Cu) +1, +2Tetrahedral, Square Planar, or OctahedralCu(II), a borderline acid, can form square planar or distorted octahedral complexes. Cu(I), a soft acid, would favor coordination with the sulfur donor and likely form tetrahedral complexes.
Cobalt (Co) +2, +3Tetrahedral or OctahedralCo(II) (borderline acid) can form both tetrahedral and octahedral complexes depending on the ligand field strength. Co(III) (hard acid) would form stable octahedral complexes with a preference for the nitrogen donor. scirp.org
Nickel (Ni) +2Square Planar or OctahedralNi(II) is a borderline acid and can form both square planar (often with strong-field ligands, leading to diamagnetism) and octahedral (paramagnetic) complexes. The bidentate nature of the ligand would favor the formation of stable chelates. nih.gov
Iron (Fe) +2, +3OctahedralFe(II) (borderline acid) and Fe(III) (hard acid) typically form octahedral complexes. The hard Fe(III) ion would show a strong preference for the hard nitrogen donor. miami.edu

This table provides expected coordination behavior based on established principles of coordination chemistry.

The coordination chemistry of this compound with main group elements and lanthanides is less explored compared to transition metals.

Main Group Elements: The coordination will be heavily dependent on the Lewis acidity of the main group element. For example, harder main group cations like Al³⁺ would be expected to coordinate strongly with the nitrogen donor. Softer, heavier main group elements like Pb²⁺ or Sn²⁺ would show a greater affinity for the sulfur donor.

Lanthanide Ions: Lanthanide ions are typically hard acids with high coordination numbers (often 8 or 9). nih.gov They would be expected to interact preferentially with the hard nitrogen donor of the amine group. The interaction with the softer sulfur donor would be significantly weaker. The large size of lanthanide ions might also allow for the coordination of multiple ligands or solvent molecules.

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-S bonds upon coordination provide direct evidence of metal-ligand bond formation. A shift to lower wavenumbers for the N-H stretching frequency is indicative of coordination of the amine group. Similarly, changes in the C-S stretching vibration can indicate coordination of the thioether sulfur atom. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Chemical shift changes of the protons and carbons near the donor atoms upon coordination provide information about the binding sites. For instance, a downfield shift of the protons on the carbon adjacent to the nitrogen or sulfur atom is often observed.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, is characteristic of complex formation. nih.govresearchgate.net For example, a sulfur-to-metal charge transfer band might be observed in the UV-Vis spectrum of a complex with a soft metal ion.

These spectroscopic methods, often used in combination, provide a comprehensive picture of the coordination chemistry of [(2-Amniobutyl)sulfanyl]benzene.

Vibrational Spectroscopy for Coordination Site Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the coordination sites of a ligand upon complexation. numberanalytics.com By comparing the vibrational spectra of the free ligand with that of its metal complexes, one can deduce which functional groups are involved in bonding to the metal ion. researchgate.net

In the case of this compound, the key vibrational modes to monitor are the N-H stretching and bending vibrations of the amine group, and the S-H stretching vibration of the thiol group. Upon coordination to a metal ion, the following changes in the IR spectrum are anticipated:

N-H Stretching: The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for a free amine, are expected to shift to lower wavenumbers upon coordination. uvt.ro This shift is a direct consequence of the donation of the nitrogen lone pair to the metal, which weakens the N-H bonds. The magnitude of this shift can provide an indication of the strength of the metal-nitrogen bond.

S-H Stretching: The S-H stretching vibration, which appears as a weak band around 2550-2600 cm⁻¹ in free thiols, will disappear upon deprotonation and coordination of the thiolate sulfur to the metal center. This is a clear indicator of the involvement of the sulfur atom in bonding.

Metal-Ligand Vibrations: In the far-infrared region (typically below 600 cm⁻¹), new bands corresponding to the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) stretching vibrations will appear. nih.gov The positions of these bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds.

The following table summarizes the expected IR spectral changes upon coordination of this compound:

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Change upon Coordination
ν(N-H)~3400Lower wavenumberShift to lower frequency
δ(NH₂)~1600ShiftChange in position and/or intensity
ν(S-H)~2550AbsentDisappearance of the band
ν(M-N)-~400-500Appearance of a new band
ν(M-S)-~300-400Appearance of a new band

Electronic Spectroscopy for Ligand Field Splitting Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of transition metal complexes. libretexts.org The absorption of UV-Vis light by a complex corresponds to the promotion of an electron from a lower energy level to a higher one. These electronic transitions can be broadly classified into d-d transitions and charge-transfer transitions. libretexts.org

For complexes of this compound with transition metals, the UV-Vis spectrum will be dominated by ligand-to-metal charge transfer (LMCT) bands, and for some metals, d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): Due to the presence of the electron-rich thiolate donor, intense LMCT bands are expected in the UV or near-UV region of the spectrum. libretexts.org These transitions involve the transfer of an electron from a ligand-based orbital (primarily from the sulfur lone pairs) to a vacant or partially filled d-orbital on the metal center. The energy of these transitions is sensitive to the nature of the metal and its oxidation state.

d-d Transitions: For transition metal ions with partially filled d-orbitals, weaker d-d transitions may be observed in the visible region of the spectrum. libretexts.org The energy and number of these transitions are determined by the splitting of the d-orbitals, which is induced by the ligand field. The aminothiolate ligand, with its N and S donor atoms, will create a specific ligand field environment around the metal ion, leading to a characteristic d-orbital splitting pattern. The magnitude of this splitting, often denoted as 10Dq or Δo for octahedral complexes, can be determined from the energy of the d-d transitions.

The following table provides a hypothetical overview of the electronic spectral data for a first-row transition metal complex with this compound:

Metal IonExpected d-d Transitions (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
Cr(III)~580, ~42020-100⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g
Mn(II)Very weak, often obscured<1Spin-forbidden transitions
Fe(III)Often obscured by CT bands-Spin-forbidden transitions
Co(II)~500-600 (tetrahedral), ~450-550 (octahedral)50-200Varies with geometry
Ni(II)~650-1200, ~380-6505-30³A₂g → ³T₂g, ³A₂g → ³T₁g(F)
Cu(II)~550-90010-100²E_g → ²T₂g

Note: These are generalized ranges and the actual values will depend on the specific complex.

Nuclear Magnetic Resonance (NMR) Studies of Solution-State Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of coordination complexes in solution. muni.cz ¹H and ¹³C NMR spectra provide detailed information about the ligand environment upon complexation.

For diamagnetic complexes of this compound, the following observations in the ¹H NMR spectrum are expected:

Chemical Shift Changes: The chemical shifts of the protons on the ligand will be altered upon coordination to a metal. The protons closest to the coordination sites (i.e., the α- and β-protons of the butyl chain and the aromatic protons) will experience the most significant changes in their chemical shifts. These shifts are influenced by several factors, including the diamagnetic anisotropy of the metal center and the electronic effects of coordination.

Disappearance of the S-H Proton Signal: Similar to IR spectroscopy, the signal corresponding to the S-H proton will disappear upon deprotonation and coordination.

Broadening of N-H Proton Signals: The N-H proton signals may become broad or even disappear from the spectrum due to exchange processes or quadrupolar effects from the nitrogen atom.

For paramagnetic complexes, the NMR spectra will be significantly different. The unpaired electrons on the metal ion cause large shifts and significant broadening of the NMR signals, making the spectra more challenging to interpret. However, these paramagnetic shifts can provide valuable information about the electronic structure and magnetic properties of the complex.

The following table illustrates the expected ¹H NMR chemical shift changes for a diamagnetic complex of this compound:

ProtonFree Ligand (ppm)Coordinated Ligand (ppm)Change upon Coordination
Aromatic (C₆H₅)~7.2-7.5Shifted upfield or downfieldChange in electronic environment
Methylene (B1212753) (-S-CH₂-)~2.7Shifted downfieldDeshielding due to coordination
Methine (-CH-)~3.0Shifted downfieldDeshielding due to coordination
Amine (NH₂)VariableBroadened or shiftedExchange and/or coordination effects
Thiol (S-H)~1.5AbsentDeprotonation and coordination

Note: The actual chemical shifts will be dependent on the specific metal ion and the solvent used.

Stereochemical Aspects of Complex Formation and Chirality Transfer

The ligand this compound is chiral due to the presence of a stereocenter at the C2 position of the butyl chain. This chirality introduces interesting stereochemical possibilities upon complex formation. When a chiral ligand coordinates to a metal center, it can induce a preferred stereochemistry at the metal, a phenomenon known as chirality transfer. numberanalytics.comnih.gov

The coordination of enantiomerically pure (R)- or (S)-[(2-Aminobutyl)sulfanyl]benzene to a metal ion can lead to the formation of diastereomeric complexes if other chiral ligands are present or if the resulting complex has a chiral geometry (e.g., octahedral complexes with a Δ or Λ configuration). The different diastereomers will have distinct physical and spectroscopic properties, which can often be observed by techniques such as NMR spectroscopy or circular dichroism (CD) spectroscopy.

Applications in Catalysis and Materials Science

Ligand Role in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the design of the ligand is crucial for achieving high efficiency and selectivity. The bidentate N,S-ligation of [(2-Aminobutyl)sulfanyl]benzene to a metal center can form a stable chelate ring, a desirable feature for many catalytic applications.

The presence of a stereocenter at the C2 position of the butyl group imbues this compound with chirality. When used as a chiral ligand, it has the potential to induce enantioselectivity in a variety of chemical transformations, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired biological activity.

Chiral sulfinyl imine ligands, which also feature a sulfur-based stereocenter, have demonstrated high enantioselectivity (up to 94%) in palladium-catalyzed allylic alkylation reactions. nih.gov Similarly, chiral salen complexes with nitrogen and oxygen donors are effective catalysts for the asymmetric alkylation of amino acids, achieving enantiomeric excesses of up to 98%. nih.gov By analogy, a metal complex of chiral this compound could be envisioned to create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of products.

Table 1: Illustrative Enantioselectivities in Asymmetric Catalysis with Related Ligand Types

Catalyst SystemReactionEnantiomeric Excess (ee)
Pd-Sulfinyl Imine ComplexAllylic Alkylation94% nih.gov
Cu(II)-Salen Complexα-Amino Acid Alkylationup to 98% nih.gov
Ni-Catalyzed Dienyl Sulfoxide (B87167) SynthesisEnantioconvergent Reactionup to 98% researchgate.net

This table presents data for catalyst systems analogous to those that could be formed with this compound to illustrate the potential for high enantioselectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The performance of these catalysts is highly dependent on the nature of the supporting ligand. The N-arylation of primary alkylamines, a key C-N bond-forming reaction, often faces challenges such as the formation of undesired tertiary anilines. nih.gov The design of ligands that can control the reactivity at the metal center is crucial to overcome such hurdles.

The aminothioether structure of this compound could offer a unique electronic and steric profile to a palladium center, potentially enhancing its catalytic activity and selectivity in cross-coupling reactions. For instance, palladium complexes with PEPPSI-type ligands have been shown to be effective in the C-H activation of furanyl and thiofuranyl substrates for cross-coupling reactions, with yields ranging from 75-97%. mdpi.com Furthermore, palladium-catalyzed cross-coupling of terminal alkynes with various acceptors is a powerful method for synthesizing chiral β-alkynyl carbonyl and sulfonyl derivatives. nih.gov The development of new ligands is a continuing effort to improve these transformations.

The redox activity of both the metal center and the ligand can play a crucial role in catalytic cycles. rsc.org The thioether moiety of this compound can be susceptible to oxidation to a sulfoxide or sulfone. This transformation can significantly alter the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. Studies on copper complexes with N,S-thioether ligands have shown that the thioether can be oxidized, which is relevant to the activity of certain hydroxylases. nih.gov

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. youtube.com The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical advantages of the latter.

This compound possesses functional groups suitable for immobilization onto solid supports. The primary amine group can be covalently attached to various support materials, such as silica (B1680970) or polymers, that have been functionalized with appropriate electrophilic groups (e.g., isocyanates, epoxides, or acyl chlorides). Alternatively, the phenyl ring could be modified with functional groups (e.g., carboxylic or phosphonic acids) that can bind to metal oxide supports. rsc.orgrsc.org

Strategies for the oriented immobilization of peptide ligands on solid supports have been developed to ensure that the active part of the ligand remains accessible to the reactants. nih.gov A similar approach could be envisioned for this compound, where it is attached to the support in a way that the N,S-chelating site is readily available for metal coordination.

Once immobilized, the resulting heterogeneous catalyst would require thorough characterization to understand the nature of the active sites and the catalytic mechanism. Surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), infrared spectroscopy (IR), and transmission electron microscopy (TEM) would be employed to probe the coordination environment of the metal centers and their distribution on the support.

The interaction of the phenyl and butyl groups of the ligand with the support surface could also influence catalytic performance. For example, the aromatic ring might engage in π-stacking interactions with certain surfaces, which could affect the orientation of the catalytic complex and the accessibility of the active site. Understanding these surface interactions is crucial for the rational design of more efficient heterogeneous catalysts.

Precursor in Advanced Materials Science

The unique molecular architecture of this compound, which features a primary amine, a flexible butyl chain, and a phenylthio group, positions it as a promising, albeit largely theoretical, precursor in the realm of advanced materials science. The presence of distinct functional moieties within a single molecule offers a versatile platform for the synthesis of complex polymeric and supramolecular structures.

Synthesis of Polymeric and Supramolecular Structures

The primary amine group in this compound serves as a key reactive site for polymerization reactions. Amino-functionalized polymers are a significant class of materials with a wide array of applications. rsc.org The synthesis of such polymers can be achieved through various strategies, including step-growth and chain-growth polymerizations. nih.gov For instance, the amine group can react with compounds containing two or more reactive groups, such as dicarboxylic acids or diacyl chlorides, to form polyamides. Similarly, reaction with diepoxides can yield poly(amino alcohol)s. These polymerization reactions, driven by the nucleophilic nature of the amine, could incorporate the this compound unit into the main chain or as a side chain of the polymer. acs.org

The incorporation of the phenylthio group would impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, and potential for post-polymerization modification through reactions at the sulfur atom or the aromatic ring. The inherent chirality at the second carbon of the butyl group could also lead to the synthesis of stereoregular polymers with unique chiroptical properties.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-ordered assemblies. sigmaaldrich.com The structure of this compound is well-suited for participating in such interactions. The amine group can act as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking with other aromatic systems. nih.gov These interactions are fundamental to the self-assembly processes that drive the formation of complex, functional supramolecular structures. nih.gov

Self-Assembly Processes for Nanomaterials (theoretical/synthetic)

Self-assembly is a bottom-up approach to fabricating nanomaterials where the final structure is encoded in the properties of the constituent molecules. sigmaaldrich.com Theoretically, this compound possesses the necessary attributes to act as a building block in self-assembly processes. The amphiphilic nature of the molecule, with its polar amine group and nonpolar phenylbutyl group, could drive its organization into micelles, vesicles, or other ordered structures in appropriate solvents. dovepress.com

The interplay of hydrogen bonding from the amine group and π-π stacking from the phenyl ring could lead to the formation of one-dimensional nanofibers or two-dimensional sheets. nih.gov The sulfur atom could also play a role in directing the assembly through interactions with metal surfaces or other sulfur-containing molecules. By modifying the chemical environment, such as pH or solvent polarity, it might be possible to trigger or reverse the self-assembly process, leading to stimuli-responsive nanomaterials. The theoretical design of such self-assembling systems can draw inspiration from the study of minimal peptoid sequences, where the interplay of different functional groups dictates the final morphology of the assembled nanostructures. nih.gov

The following table outlines the theoretical self-assembly behavior of this compound based on its functional groups:

Functional GroupIntermolecular InteractionPotential Supramolecular Structure
Primary AmineHydrogen Bonding1D chains, sheets
Phenyl Groupπ-π StackingStacked arrays, columnar phases
Butyl ChainVan der Waals ForcesAliphatic domains
Sulfanyl (B85325) GroupDipole-dipole, Metal coordinationOrdered monolayers on metal surfaces

Framework Materials and Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The amine and sulfanyl groups of this compound make it a potential bidentate or bridging ligand for the construction of coordination polymers. nih.govresearchgate.net The nitrogen atom of the amine and the sulfur atom of the sulfanyl group can both coordinate to a metal center, forming a chelate ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. nih.govyoutube.com

Analytical Methodologies Utilizing the Compound Structure

The distinct chemical features of this compound also suggest its potential utility in various analytical methodologies, from chromatographic separations to the development of chemical sensors.

Role in Chromatographic Separations (e.g., UHPLC)

In the field of chromatography, particularly in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), chiral stationary phases are crucial for the separation of enantiomers. Given that this compound is a chiral molecule, it could theoretically be used as a chiral selector. It could be immobilized onto a solid support, such as silica gel, to create a chiral stationary phase.

The separation mechanism would rely on the differential interactions between the enantiomers of an analyte and the chiral stationary phase. The amine group, the phenyl ring, and the chiral center of this compound could all participate in these interactions through hydrogen bonding, π-π stacking, and steric effects. The effectiveness of such a stationary phase would depend on its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

Sensing and Detection Systems (based on chelation/reactivity)

The ability of this compound to chelate metal ions through its amine and sulfanyl groups suggests its potential application in chemical sensing. A sensor could be designed where the compound is immobilized on a surface, such as an electrode or an optical transducer. The binding of a target metal ion to the immobilized this compound would result in a measurable change in an electrical or optical signal.

Furthermore, the reactivity of the amine group could be exploited for the detection of specific analytes. For example, it could react with aldehydes or ketones to form imines, a reaction that could be monitored spectrophotometrically or electrochemically. The presence of the phenylthio group could also be utilized in the design of sensors for aromatic compounds through π-stacking interactions.

The following table summarizes the potential analytical applications of this compound:

Analytical TechniquePotential Role of this compoundPrinciple of Operation
Chiral Chromatography (UHPLC)Chiral selector in a stationary phaseDifferential diastereomeric interactions with enantiomers
Chemical SensingMetal ion chelating agentChange in optical or electrical signal upon metal binding
Chemical SensingReactive probe for aldehydes/ketonesFormation of a detectable product (e.g., imine)
Chemical SensingRecognition element for aromatic compoundsπ-π stacking interactions with the phenyl ring

Advanced Structural Characterization Techniques for 2 Aminobutyl Sulfanyl Benzene and Its Derivatives

Solid-State Structural Elucidation

Characterization in the solid state is fundamental to understanding the intrinsic properties of a crystalline substance, including its packing, conformation, and potential for polymorphism.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity.

For a chiral molecule like [(2-Aminobutyl)sulfanyl]benzene, which possesses a stereocenter at the C2 position of the butyl group, SCXRD is invaluable for determining the absolute configuration (R or S). This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal.

Furthermore, SCXRD reveals the crystal packing, which describes how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding (involving the primary amine), van der Waals forces, and potential π-π stacking interactions between the phenyl rings. nih.gov These interactions are critical as they influence the material's physical properties, including melting point, solubility, and stability.

For instance, studies on aminothiophene derivatives, which share functional similarities with the target compound, demonstrate the power of SCXRD. In the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, intramolecular O—H···N hydrogen bonds and intermolecular O—H···O hydrogen bonds dictate the molecular conformation and create a centrosymmetric dimer arrangement. nih.gov Additionally, π–π stacking interactions contribute to the formation of a three-dimensional network. nih.gov Similarly, in (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, intramolecular N–H···O=C hydrogen bonds significantly influence the molecular shape, while intermolecular N–H···O bonds link molecules into infinite chains. mdpi.com

Table 1: Example Crystallographic Data for an Analogous Aminothiophene Derivative This interactive table presents typical data obtained from an SCXRD experiment on a structurally related compound.

ParameterValueReference
Compound2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol nih.gov
Chemical FormulaC₁₁H₈N₂O₃S nih.gov
Molecular Weight (Mr)248.25 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)10.642 (5) nih.gov
b (Å)7.043 (5) nih.gov
c (Å)14.535 (5) nih.gov
β (°)93.566 (5) nih.gov
Volume (V, ų)1087.3 (10) nih.gov
Z (molecules/unit cell)4 nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. It is particularly important for identifying different crystalline forms, known as polymorphs. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to significant variations in physical properties like stability, solubility, and bioavailability.

In a PXRD experiment, a sample of the powdered compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

For a compound like this compound, PXRD would be employed to:

Identify and distinguish between different polymorphic forms. The appearance of new peaks, peak shifts, or changes in relative intensities in the PXRD pattern would indicate the presence of a new polymorph.

Assess the phase purity of a synthesized batch. The presence of peaks corresponding to impurities or other polymorphs can be readily detected.

Monitor phase transformations that may occur under different conditions, such as changes in temperature or humidity.

The analysis of PXRD data is essential during pharmaceutical development to ensure the consistency and stability of the final drug product.

Solution-State Spectroscopic Characterization

Spectroscopic methods performed on the compound in solution provide detailed information about the molecular structure, connectivity, and stereochemistry in a non-crystalline environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of these nuclei, multi-dimensional NMR experiments are often necessary for unambiguous signal assignment, especially for complex structures.

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons, for instance, along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule, such as linking the butyl chain to the sulfur atom and the phenyl ring.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the amino group. However, ¹⁵N has a low natural abundance (0.37%) and lower sensitivity compared to ¹H, making direct detection challenging. researchgate.net These challenges can be overcome by:

Isotopic Labeling: Synthesizing the compound with ¹⁵N-enriched starting materials.

Inverse-Detection Techniques: Using 2D experiments like ¹H-¹⁵N HMBC, which detect the ¹⁵N nucleus through its coupling to the more sensitive ¹H nucleus. reddit.com

The ¹⁵N chemical shift is highly sensitive to factors like protonation, hydrogen bonding, and substituent effects, providing valuable structural information. nih.govfigshare.com

Table 2: Predicted ¹H and ¹³C NMR Correlations for this compound This table outlines the expected 2D NMR correlations that would be used to assign the structure.

Proton (¹H) PositionExpected COSY Correlations (with ¹H at)Expected HSQC/HMBC Correlations (with ¹³C at)
Phenyl (Ar-H)Other Ar-HAr-C, C-S
H1' (CH₂)H2' (CH)C1', C2', C-S
H2' (CH)H1' (CH₂), NH₂, H3' (CH₃)C1', C2', C3', C4'
H3' (CH₃)H2' (CH)C2', C4'
H4' (CH₃)H2' (CH)C2', C3'
NH₂H2' (CH)C2'

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₅NS), HRMS would confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass. The characterization of amphetamine derivatives has been successfully achieved using HRMS. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. After separation by LC, the parent ion of the target compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. youtube.com Analyzing the pattern of these fragments provides a "fingerprint" that can confirm the identity of the compound and reveal details about its structure. nih.gov

For this compound, the fragmentation pathway would likely involve characteristic cleavages:

Alpha-cleavage adjacent to the nitrogen atom.

Benzylic-type cleavage of the C-C bond next to the phenyl ring.

Loss of the aminobutyl side chain through cleavage of the C-S bond.

Loss of ammonia (B1221849) (NH₃) from the side chain.

Studying the fragmentation of related structures like aminophenols helps in predicting these pathways. researchgate.netnih.gov

Table 3: Plausible LC-MS/MS Fragmentation Ions for this compound This table shows the expected parent ion and potential fragment ions that would be observed in an MS/MS experiment.

m/z (Mass/Charge)Proposed Fragment IonDescription of Neutral Loss
182.100[C₁₀H₁₆NS]⁺ (Protonated Parent Molecule, [M+H]⁺)-
165.073[C₁₀H₁₃S]⁺Loss of Ammonia (NH₃)
123.053[C₇H₇S]⁺Cleavage of the butyl chain at the β-position to the ring
109.037[C₆H₅S]⁺Cleavage of the C-S bond with charge on the sulfur moiety
74.097[C₄H₁₂N]⁺Cleavage of the C-S bond with charge on the amine moiety

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Because this compound is a chiral molecule, its stereochemical identity must be established. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are ideal for this purpose.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org

Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. nih.gov

Both techniques are highly sensitive to the three-dimensional arrangement of atoms around a chiral center. A chromophore near a stereocenter, such as the phenyl ring in this compound, will give rise to a characteristic CD spectrum. The spectrum, particularly the sign (positive or negative) of the absorption bands (known as the Cotton effect), can be used to assign the absolute configuration ((R) or (S)). libretexts.org

The assignment is often made by comparing the experimental spectrum to:

The spectra of structurally similar compounds with known absolute configurations. For example, the stereochemistry of amphetamine derivatives has been determined using optical rotation. google.com

Theoretical spectra generated using computational methods, such as time-dependent density functional theory (TD-DFT). nih.gov

These chiroptical methods are non-destructive and require only a small amount of sample, making them powerful tools for the routine stereochemical analysis of chiral compounds.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering detailed insights into the functional groups present and the conformational arrangement of the molecular backbone. For this compound, these techniques are instrumental in confirming its chemical identity and exploring its conformational landscape, which is dictated by the rotational freedom around the C-C and C-S bonds of the aminobutyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the energy required for each vibrational transition. These band positions, intensities, and shapes are characteristic of specific functional groups and can be influenced by the molecule's local environment and conformation.

For this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its primary amine, alkyl, and phenyl-sulfanyl moieties. The primary amine group (-NH₂) is particularly revealing, typically showing two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations. researchgate.netorgchemboulder.com The N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ range. researchgate.netorgchemboulder.com Furthermore, a broad absorption due to N-H wagging can often be observed between 910-665 cm⁻¹. orgchemboulder.com

The aliphatic butyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹. The aromatic phenyl ring is identified by C-H stretching vibrations above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹, and sharp, moderate-to-strong absorptions from C=C in-ring stretching vibrations between 1600-1450 cm⁻¹. youtube.commdpi.com The C-S stretching vibration of the thioether linkage is generally weak and appears in the 800-600 cm⁻¹ region.

Conformational changes in the butyl chain, specifically rotations around the C-C bonds leading to gauche and anti conformers, can induce subtle shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹). These shifts arise from changes in vibrational coupling and steric interactions. For instance, studies on thioether-linked dimers have shown that changes in conformation significantly alter the IR spectra in the 1200-500 cm⁻¹ range. nih.govubc.ca While specific assignments for this compound would require detailed experimental work and computational modeling, the presence of multiple or broadened peaks in regions sensitive to skeletal vibrations could indicate the coexistence of several conformers at room temperature.

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3400 - 3250Medium, two bands
Aromatic C-H StretchPhenyl Ring3100 - 3030Weak to Medium
Aliphatic C-H StretchButyl Chain (-CH₃, -CH₂, -CH)2960 - 2850Medium to Strong
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580Variable, Sharp
C=C In-ring StretchPhenyl Ring1600 - 1450Medium to Strong
C-N StretchAliphatic Amine1250 - 1020Weak to Medium
C-H Out-of-Plane BendMonosubstituted Phenyl770 - 730 and 710 - 690Strong
C-S StretchPhenyl Thioether800 - 600Weak
N-H WaggingPrimary Amine (-NH₂)910 - 665Broad, Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak or inactive in FT-IR, can produce strong signals.

In the Raman spectrum of this compound, the symmetric vibrations of the phenyl ring are expected to be particularly prominent. A strong "ring breathing" mode, a symmetric expansion and contraction of the entire ring, typically appears around 1000 cm⁻¹. The C-S stretching vibration, which is often weak in the IR spectrum, tends to give a more easily identifiable band in the Raman spectrum, generally in the 700-600 cm⁻¹ range for thioethers. researchgate.net

Raman spectroscopy is exceptionally well-suited for studying the conformational isomerism of the alkyl chain. researchgate.net The C-C stretching modes, observed between 1050 cm⁻¹ and 1150 cm⁻¹, are sensitive to the torsional angle of the carbon backbone. researchgate.net Specifically, bands around 1065 cm⁻¹ and 1130 cm⁻¹ are often assigned to the more stable, extended trans conformers, while a peak around 1080 cm⁻¹ is indicative of the bent gauche conformation. researchgate.net By analyzing the relative intensities of these bands, particularly at different temperatures, the relative populations of the conformers and the enthalpy difference between them can be determined.

The primary amine group also gives rise to characteristic Raman signals, although the N-H stretching vibrations are typically weaker than in FT-IR. The C-N stretching vibration will also be present.

The following table presents the predicted characteristic Raman shifts for this compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3400 - 3250Weak
Aromatic C-H StretchPhenyl Ring3100 - 3050Strong
Aliphatic C-H StretchButyl Chain (-CH₃, -CH₂, -CH)2960 - 2850Strong
C=C In-ring StretchPhenyl Ring1600 - 1570Strong
C-C Stretch (trans conformer)Alkyl Chain~1130, ~1065Medium
C-C Stretch (gauche conformer)Alkyl Chain~1080Medium
Ring BreathingPhenyl Ring~1000Strong
C-S StretchPhenyl Thioether700 - 600Medium

Structure Reactivity and Structure Function Relationships of 2 Aminobutyl Sulfanyl Benzene Derivatives

Design and Synthesis of Systematic Analogues and Derivatives

The systematic design and synthesis of analogues is a key strategy in drug discovery to explore the chemical space around a lead compound. biomedres.us For [(2-Aminobutyl)sulfanyl]benzene, this involves modifications to the aminobutyl chain, the benzene (B151609) ring, and the sulfanyl (B85325) linkage.

The aminobutyl chain is a critical component that can be modified in several ways to probe its role in molecular interactions. These modifications can include altering the length of the alkyl chain, which can impact the molecule's flexibility and ability to fit into a binding pocket. The introduction or removal of methyl groups can also influence steric bulk and lipophilicity. researchgate.net

A key feature of the 2-aminobutyl group is the presence of a chiral center at the second carbon. The synthesis of enantiomerically pure or enriched analogues allows for the investigation of stereospecific interactions with biological targets. The spatial arrangement of the amino group can be crucial for forming key hydrogen bonds or ionic interactions. nih.gov Synthetic strategies often involve the use of chiral starting materials or asymmetric synthesis to obtain the desired stereoisomers. researchgate.net

Electronic Effects: Substituents are broadly classified as either electron-donating or electron-withdrawing. libretexts.org Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. libretexts.org Conversely, electron-withdrawing groups, like a nitro group (-NO2), decrease the ring's electron density and deactivate it towards electrophiles. pressbooks.pub These electronic perturbations can alter the pKa of the amino group in the side chain and influence the molecule's ability to engage in hydrogen bonding or other electronic interactions.

Steric Effects: The size and shape of substituents on the benzene ring can introduce steric hindrance, which may either prevent or facilitate favorable interactions with a target. researchgate.net Bulky groups can be used to probe the size and shape of a binding pocket, potentially leading to increased selectivity for a particular target. acs.org

The strategic placement of these substituents at the ortho, meta, or para positions can fine-tune the molecule's properties. For instance, a substituent at the para position is generally less likely to cause steric hindrance with the aminobutyl side chain compared to an ortho substituent. cdnsciencepub.com

Table 1: Examples of Substituent Effects on Benzene Ring Reactivity

SubstituentElectronic EffectImpact on Reactivity (Electrophilic Aromatic Substitution)
-OHElectron-donatingActivating
-OCH3Electron-donatingActivating
-CH3Electron-donatingActivating
-ClElectron-withdrawing (inductive), Electron-donating (resonance)Deactivating
-NO2Electron-withdrawingDeactivating
-COOHElectron-withdrawingDeactivating
This table provides a general overview of how different substituents can influence the reactivity of a benzene ring in electrophilic aromatic substitution reactions.

The sulfanyl (-S-) linkage is another key point for modification. It can be replaced by other functional groups in a process known as bioisosteric replacement to improve pharmacokinetic or pharmacodynamic properties. nih.govchem-space.com For example, replacing the sulfur with an oxygen atom (ether linkage) or a methylene (B1212753) group (alkyl chain) can alter the molecule's polarity, metabolic stability, and conformational flexibility.

Furthermore, the sulfur atom itself can be oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). These modifications significantly increase the polarity of the linkage and can introduce hydrogen bond accepting capabilities, which may lead to different interaction patterns with biological targets. chem-space.com The synthesis of such derivatives often involves the controlled oxidation of the parent sulfanyl compound.

Elucidation of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) provide a quantitative understanding of how the chemical structure of a molecule influences its reactivity. wikipedia.org For derivatives of this compound, SRR studies can help predict the reactivity of new analogues and guide their design.

The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the electronic and steric effects of substituents on the reactivity of aromatic and aliphatic systems, respectively. scribd.comsapub.org

Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant of a reaction for a substituted benzene derivative to the rate (k₀) of the unsubstituted compound. sapub.org The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), and the reaction constant (ρ) measures the sensitivity of the reaction to these effects. ustc.edu.cn By plotting log(k/k₀) against σ for a series of derivatives of this compound with different substituents on the ring, a linear relationship can often be established, providing insight into the reaction mechanism. sciepub.com

Taft Equation: The Taft equation is an extension of the Hammett principle to aliphatic systems and can also be applied to ortho-substituted benzene derivatives where steric effects are significant. cdnsciencepub.comsapub.org It separates the substituent effect into polar (σ*) and steric (Es) components. This analysis could be particularly useful for understanding how modifications to the aminobutyl chain affect the reactivity of the molecule.

Table 2: Representative Hammett σ Constants for para-Substituents

SubstituentHammett Constant (σp)
-NH2-0.66
-OH-0.37
-OCH3-0.27
-CH3-0.17
-H0.00
-Cl0.23
-Br0.23
-CN0.66
-NO20.78
This table lists the Hammett σp constants for several common substituents, indicating their electronic-donating or -withdrawing strength at the para position. ustc.edu.cn

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding structure-reactivity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of this compound derivatives and correlating them with their measured reactivity, a predictive QSAR model can be developed.

Density Functional Theory (DFT): DFT calculations can provide detailed insights into the electronic structure of molecules. mdpi.com By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), atomic charges, and electrostatic potential maps, it is possible to rationalize and predict the reactivity of different sites within the molecule. nih.govacs.org For example, DFT can be used to predict which carbon atom on the benzene ring is most susceptible to electrophilic attack based on its calculated electron density. nih.gov

These computational approaches can significantly accelerate the process of designing new analogues by allowing for the virtual screening of a large number of compounds before committing to their synthesis and experimental testing. nih.gov

Structure-Function Relationships in Catalysis and Materials Science (non-clinical aspects)

Correlation of Structural Features with Catalytic Efficiency and Selectivity

No published research was found that specifically investigates the correlation between the structural features of this compound derivatives and their catalytic efficiency and selectivity.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of [(2-Aminobutyl)sulfanyl]benzene and its derivatives is likely to be dominated by the pursuit of enantiomerically pure forms, driven by the presence of a stereocenter at the C2 position of the butyl chain. The development of asymmetric synthetic routes will be crucial for accessing specific stereoisomers, which is often a prerequisite for applications in catalysis and materials science.

Current research into the synthesis of chiral amines and thioethers provides a roadmap for future approaches. nih.govrsc.org Methodologies such as the catalytic asymmetric hydrogenation of corresponding imines or enamines are promising for establishing the chiral amine center with high enantioselectivity. nih.gov Furthermore, enzymatic asymmetric synthesis presents a green and highly selective alternative for producing chiral amino acids and their derivatives, which could be adapted for the synthesis of the aminobutyl fragment of the target molecule. rsc.org The development of one-pot synthesis strategies, for instance, through enantioselective Mannich reactions, could also offer an efficient route to chiral amino acid derivatives that can be further elaborated to this compound.

Future research will likely focus on developing more sustainable and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts and minimizing the use of protecting groups to streamline the synthetic process. The direct asymmetric functionalization of C-H bonds is another burgeoning area that could revolutionize the synthesis of complex molecules like this compound, offering a more direct and efficient pathway.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is set to play a pivotal role in unlocking the full potential of this compound. Advanced computational models will enable the in silico prediction of its properties and guide the design of new derivatives with tailored functionalities.

Given the chiral nature of this compound, the computational prediction of its chiroptical properties, such as optical rotation and electronic circular dichroism, will be essential for its characterization and stereochemical assignment. rsc.org Quantum mechanical calculations, particularly density functional theory (DFT), are powerful tools for this purpose. nih.gov The accurate prediction of these properties is often complex due to the conformational flexibility of the butyl chain. Therefore, a significant research direction will involve the development of computational methods that can accurately model the conformational landscape of such flexible chiral molecules. rsc.org

Beyond property prediction, computational models will be instrumental in designing novel derivatives of this compound for specific applications. For example, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of its derivatives with their catalytic activity or their responsiveness in smart materials. This predictive power will accelerate the discovery of new and improved molecules, reducing the need for extensive experimental screening.

Expansion of Catalytic Applications Beyond Current Paradigms

The bifunctional nature of this compound, possessing both a soft sulfur donor and a hard amine donor, makes it an attractive candidate as a ligand in coordination chemistry and catalysis. mdpi.comnih.gov The combination of these two distinct donor atoms can lead to unique reactivity and selectivity in metal-catalyzed transformations. rsc.org

Future research will likely explore the use of this compound and its derivatives as ligands for a wide range of transition metals, creating novel metal complexes with potential catalytic applications. mdpi.comnih.govresearchgate.net The chiral backbone of the ligand is particularly significant for asymmetric catalysis, where it can induce enantioselectivity in chemical reactions. For instance, ruthenium complexes bearing chiral β-amino alcohol ligands have shown promise in the asymmetric transfer hydrogenation of imines, a reaction for which a derivative of this compound could be a highly effective ligand. mdpi.com

The flexible butyl chain of the molecule allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic performance. Research is anticipated to move beyond traditional catalytic reactions and explore new frontiers, such as C-H activation and functionalization, where the unique properties of this compound-based ligands could enable unprecedented transformations. The development of catalytically active metallopeptides by incorporating amino acids with unique side chains is an emerging area where this compound could serve as a novel building block. acs.org

Integration into Emerging Smart Materials and Responsive Systems

The distinct chemical functionalities of this compound open up exciting possibilities for its integration into smart materials and responsive systems. The primary amine group can impart pH-responsiveness, while the thioether linkage can confer redox-responsiveness.

Polymers containing amine groups can exhibit changes in their physical properties, such as solubility or conformation, in response to changes in pH. rsc.orgacs.orgacs.orgnih.govresearchgate.net This property can be harnessed to create "smart" drug delivery systems that release their payload in the acidic environment of tumor tissues or within specific cellular compartments. acs.orgnih.gov By incorporating a monomer derived from this compound into a polymer backbone, it is conceivable to create nanoparticles that are stable at physiological pH but disassemble and release a therapeutic agent upon encountering the lower pH of a diseased site. acs.org

Similarly, thioether-containing polymers are known to be responsive to reactive oxygen species (ROS), which are often upregulated in inflammatory or cancerous conditions. rsc.orgrsc.orgacs.org The thioether can be oxidized to a sulfoxide (B87167) or sulfone, leading to a change in the polymer's polarity and triggering the release of an encapsulated drug. nih.gov A material incorporating this compound could therefore be designed as a dual-responsive system, sensitive to both pH and redox potential, offering a more sophisticated and targeted approach to drug delivery. The development of 4D printable hydrogels with ROS-responsive properties further expands the potential applications in tissue engineering and regenerative medicine. acs.org

The future of this compound is not confined to a single application but lies in the synergistic interplay of its unique structural features. As research continues to advance in the fields of asymmetric synthesis, computational chemistry, catalysis, and materials science, this versatile molecule is expected to emerge as a key building block for the next generation of chemical technologies.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing [(2-Aminobutyl)sulfanyl]benzene?

Answer:
The synthesis typically involves nucleophilic substitution under inert conditions. For example, analogous compounds (e.g., 1,2,4-triazole derivatives) are synthesized by reacting thiol-containing precursors (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with electrophilic partners (e.g., 4-nitrophthalonitrile) in dry DMF under N₂, followed by purification via solvent recrystallization (e.g., acetone/petroleum ether) . Characterization employs:

  • FT-IR spectroscopy to confirm functional groups (e.g., C-S, N-H stretches).
  • X-ray diffraction (XRD) for crystal structure determination (monoclinic systems, space group assignment).
  • Elemental analysis to verify purity .

Advanced: How can discrepancies between DFT-calculated and experimental geometric parameters be resolved?

Answer:
Discrepancies often arise due to intermolecular interactions in crystalline environments not modeled in isolated-molecule DFT calculations. To address this:

  • Compare XRD-derived bond lengths/angles (e.g., C-S, N-C distances) with B3LYP/6-311G(d) -optimized geometries .
  • Account for crystal packing effects (e.g., hydrogen bonds, van der Waals forces) using software like SHELXL for refinement .
  • Validate computational models by correlating experimental vibrational frequencies (FT-IR) with scaled DFT frequencies .

Basic: What spectroscopic and crystallographic tools are critical for structural validation?

Answer:

  • FT-IR : Identifies vibrational modes (e.g., S-C stretch at ~600–700 cm⁻¹, N-H bends at ~1600 cm⁻¹) .
  • Single-crystal XRD : Determines unit cell parameters (e.g., monoclinic system, space group P2₁/n) and molecular geometry. Use ORTEP-3 for 3D visualization and hydrogen bond analysis .
  • NMR : Not explicitly cited in evidence but implied for solution-state analysis of analogous compounds.

Advanced: How can researchers model electronic properties like HOMO-LUMO gaps for this compound?

Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311G(d)) to compute frontier orbitals. For similar compounds, HOMO is localized on electron-rich regions (e.g., aromatic rings), while LUMO resides on electron-deficient groups (e.g., nitriles) .
  • Calculate global reactivity indices (e.g., hardness = (HOMO–LUMO)/2) to predict chemical stability. A gap of ~4.39 eV suggests moderate reactivity .
  • Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .

Advanced: What strategies resolve contradictions in hydrogen bonding networks observed in XRD vs. DFT?

Answer:

  • Use Hirshfeld surface analysis (not explicitly cited but standard in crystallography) to quantify intermolecular contacts (e.g., C-H···N bonds) in XRD data .
  • Compare DFT-derived atomic charges with experimental electrostatic potentials to validate hydrogen bond donor/acceptor sites .
  • Refine XRD data with SHELXL , adjusting thermal parameters and occupancy factors to account for disorder .

Basic: How should reaction conditions be optimized for high-yield synthesis?

Answer:

  • Maintain anhydrous conditions (e.g., dry DMF, N₂ atmosphere) to prevent side reactions.
  • Optimize temperature (e.g., 50–55°C) and reaction time (e.g., 5 days for complete substitution) .
  • Use polar aprotic solvents (e.g., acetone) for recrystallization to enhance crystal quality for XRD .

Advanced: What computational protocols validate vibrational frequency assignments?

Answer:

  • Scale DFT-calculated frequencies (e.g., by 0.96–0.98) to match experimental FT-IR peaks .
  • Analyze potential energy distributions (PED) to assign vibrations to specific molecular motions (e.g., C-S stretching vs. ring deformation) .
  • Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds .

Basic: How is the space group determined for this compound crystals?

Answer:

  • Index XRD reflections using APEX3 or similar software to identify lattice parameters (e.g., a, b, c, β).
  • Assign space group (e.g., P2₁/n) based on systematic absences and intensity statistics .
  • Validate via refinement in SHELXL , ensuring R-factors < 5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.